![molecular formula C10H20O B6167541 3-tert-butylcyclohexan-1-ol, Mixture of diastereomers CAS No. 4534-70-7](/img/no-structure.png)
3-tert-butylcyclohexan-1-ol, Mixture of diastereomers
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Description
3-tert-butylcyclohexan-1-ol is a mixture of diastereomers. It has the molecular formula (CH3)3CC6H10OH . The compound is a type of cyclohexanol, which is a six-membered cyclic compound with a hydroxyl group attached .
Synthesis Analysis
The synthesis of 3-tert-butylcyclohexan-1-ol can involve the reaction of a racemic mixture with an enantiomerically pure chiral reagent, resulting in a mixture of diastereomers . This process is known as resolution . For example, a racemic mixture of a chiral alcohol can be reacted with an enantiomerically pure carboxylic acid to produce a mixture of diastereomeric esters .Molecular Structure Analysis
The molecular structure of 3-tert-butylcyclohexan-1-ol involves a cyclohexane ring with a tert-butyl group and a hydroxyl group attached . As a mixture of diastereomers, it contains molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space .Chemical Reactions Analysis
The chemical reactions involving 3-tert-butylcyclohexan-1-ol can include oxidation and reduction reactions . For instance, 4-tert-butylcyclohexanol, which is a mixture of cis and trans stereoisomers, can be oxidized to form 4-tert-butylcyclohexanone .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-tert-butylcyclohexan-1-ol can vary depending on its specific diastereomeric form . For instance, its melting point, boiling point, and density can differ among its diastereomers .Mechanism of Action
Future Directions
The study of 3-tert-butylcyclohexan-1-ol and its diastereomers can provide valuable insights into the field of stereochemistry . Future research could focus on developing more efficient methods for the synthesis and resolution of this compound . Additionally, the exploration of its chemical reactions and mechanisms of action could lead to new applications in organic chemistry .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-tert-butylcyclohexan-1-ol, Mixture of diastereomers involves the reduction of a ketone intermediate derived from the reaction of tert-butylcyclohexanone with a suitable reducing agent. The reduction reaction is expected to yield a mixture of diastereomers due to the presence of a chiral center in the starting material.", "Starting Materials": [ "tert-butylcyclohexanone", "reducing agent (e.g. sodium borohydride, lithium aluminum hydride)" ], "Reaction": [ "Step 1: tert-butylcyclohexanone is reacted with a suitable reducing agent (e.g. sodium borohydride, lithium aluminum hydride) in a solvent such as ethanol or methanol.", "Step 2: The reaction mixture is stirred at room temperature or under reflux until the reaction is complete.", "Step 3: The reaction mixture is then quenched with water and the resulting mixture is extracted with an organic solvent such as diethyl ether or dichloromethane.", "Step 4: The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield a mixture of diastereomers of 3-tert-butylcyclohexan-1-ol." ] } | |
CAS RN |
4534-70-7 |
Product Name |
3-tert-butylcyclohexan-1-ol, Mixture of diastereomers |
Molecular Formula |
C10H20O |
Molecular Weight |
156.3 |
Purity |
95 |
Origin of Product |
United States |
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